6-(Propan-2-yl)pyridine-2-carbothioamide
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Overview
Description
6-(Propan-2-yl)pyridine-2-carbothioamide is a chemical compound with the molecular formula C₉H₁₂N₂S and a molecular weight of 180.27 g/mol . It is a derivative of pyridine, characterized by the presence of a carbothioamide group at the 2-position and an isopropyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)pyridine-2-carbothioamide typically involves the reaction of 6-(Propan-2-yl)pyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield the desired carbothioamide . The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous solvents such as dichloromethane or chloroform
Catalysts: None required
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control
Purification steps: such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
6-(Propan-2-yl)pyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction to the corresponding amine using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the pyridine ring, facilitated by the electron-withdrawing effect of the carbothioamide group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; temperatures ranging from 0°C to room temperature
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; temperatures ranging from -78°C to room temperature
Substitution: Nucleophiles such as amines, thiols, or alkoxides; solvents like ethanol or dimethyl sulfoxide; temperatures ranging from room temperature to reflux
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
6-(Propan-2-yl)pyridine-2-carbothioamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(Propan-2-yl)pyridine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbothioamide: Lacks the isopropyl group, resulting in different chemical and biological properties
4-Pyridinecarbothioamide: Substitution at the 4-position instead of the 2-position, leading to variations in reactivity and activity
Thiophene-2-carbothioamide: Contains a thiophene ring instead of a pyridine ring, affecting its electronic properties and reactivity
Uniqueness
6-(Propan-2-yl)pyridine-2-carbothioamide is unique due to the presence of both the isopropyl and carbothioamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-propan-2-ylpyridine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6(2)7-4-3-5-8(11-7)9(10)12/h3-6H,1-2H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNLPLYSKCEGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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